[(2R)-Piperidin-2-yl]methyl butanoate is a chemical compound characterized by its piperidine structure, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound has a molecular formula of and a molecular weight of approximately 185.27 g/mol . It features a butanoate ester group attached to the nitrogen of the piperidine, contributing to its unique chemical properties.
The reactivity of [(2R)-Piperidin-2-yl]methyl butanoate can be attributed to both the piperidine ring and the ester functional group. Common reactions include:
Research indicates that compounds related to piperidine structures exhibit various biological activities, including:
The synthesis of [(2R)-Piperidin-2-yl]methyl butanoate typically involves:
Several compounds share structural similarities with [(2R)-Piperidin-2-yl]methyl butanoate, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Piperidine | Six-membered ring with nitrogen | Basic structure; lacks ester functionality |
| N-Methylpiperidine | Methyl substitution on nitrogen | Increased lipophilicity; altered reactivity |
| 4-Piperidone | Ketone functional group at position 4 | Different functional group; potential for further reactions |
| Butyric acid | Straight-chain fatty acid | Simple carboxylic acid; no nitrogen presence |
Uniqueness of [(2R)-Piperidin-2-yl]methyl butanoate: This compound combines the properties of both piperidine and butanoic acid, providing unique reactivity patterns not found in simpler analogs like piperidine or butyric acid alone. Its ester functionality allows for diverse synthetic applications while retaining biological relevance through its piperidine structure.